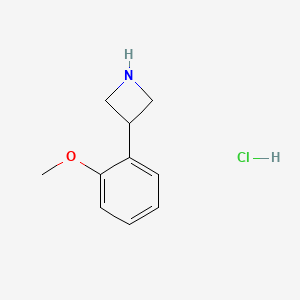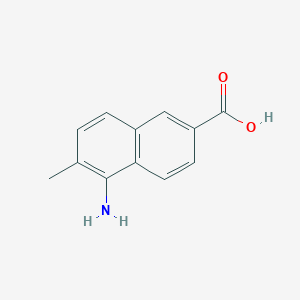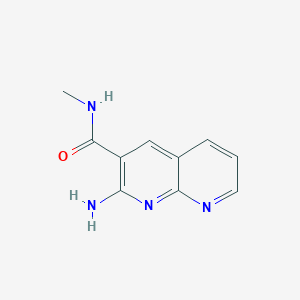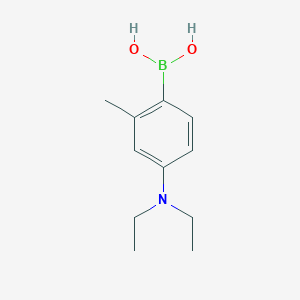![molecular formula C8H8Cl2N2 B11898890 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C8H7Cl2N2. It is a derivative of pyridine and pyrrole, featuring a chloromethyl group attached to the pyridine ring. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the following steps:
Oxidation of 4-picoline: 4-picoline is oxidized using potassium permanganate in water at 75-80°C to form isonicotinic acid.
Esterification: Isonicotinic acid is then esterified with methanol under acidic conditions to produce isonicotinic acid methyl ester.
Reduction: The ester is reduced to 4-pyridinemethanol.
Chloromethylation: Finally, 4-pyridinemethanol reacts with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids .
科学研究应用
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Agrochemicals: It is used in the development of pesticides and herbicides.
Peptide Synthesis: The compound serves as a reagent for the protection of carboxyl termini of peptides, aiding in their separation and purification.
作用机制
The mechanism of action of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds and modifying the structure of target molecules. In biological systems, this can lead to the inhibition or activation of specific enzymes or receptors, depending on the context .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the pyrrole ring, making it less versatile in certain reactions.
4-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride: Similar but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and applications.
Uniqueness
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its dual ring structure, which combines the properties of both pyridine and pyrrole. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
属性
分子式 |
C8H8Cl2N2 |
|---|---|
分子量 |
203.07 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5H2,(H,10,11);1H |
InChI 键 |
ASCFSLPMRLHBNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=NC=CC(=C21)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)

![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)



![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)




